molecular formula C18H20O4 B12044109 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone

1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone

Cat. No.: B12044109
M. Wt: 300.3 g/mol
InChI Key: BZBLPIWJDLOVQI-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone, AldrichCPR is a synthetic organic compound It is characterized by the presence of two phenyl rings, one of which is substituted with hydroxyl groups, and the other with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone typically involves the following steps:

    Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone can undergo several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone include:

    1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone: Lacks the isopropyl and methyl groups.

    1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone: Lacks the isopropyl group.

    1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone: Lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C18H20O4/c1-11(2)15-7-5-14(8-12(15)3)22-10-18(21)16-6-4-13(19)9-17(16)20/h4-9,11,19-20H,10H2,1-3H3

InChI Key

BZBLPIWJDLOVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)C

Origin of Product

United States

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